Superior Hypocholesterolemic Efficacy of 6-Chlorochroman-2-carboxylic Acid Ester Versus Clofibrate in Sucrose-Fed Hyperlipidemic Rats
In a head-to-head comparison using a sucrose-fed hyperlipidemic rat model, the ethyl ester of 6-chlorochroman-2-carboxylic acid (compound II) exhibited significantly greater hypocholesterolemic efficacy than clofibrate (compound I), the clinical reference standard [1]. Both compounds were administered orally at equivalent molar doses of 0.2 and 0.4 mmol/kg twice daily for 7 consecutive days. The chloro-substituted chroman analog proved to be a more effective hypocholesterolemic drug than clofibrate, whereas the 6-phenyl (III) and 6-cyclohexyl (IV) analogs were completely inactive in this same model [1].
| Evidence Dimension | Hypocholesterolemic efficacy in vivo |
|---|---|
| Target Compound Data | Ethyl 6-chlorochroman-2-carboxylate: Greater reduction in serum cholesterol than clofibrate at equimolar doses |
| Comparator Or Baseline | Clofibrate (I): Established hypolipidemic reference agent; 6-Phenyl analog (III): Inactive; 6-Cyclohexyl analog (IV): Inactive |
| Quantified Difference | II > I in efficacy; III and IV = no measurable activity |
| Conditions | Sucrose-fed fasted male Sprague-Dawley rats; 0.2 and 0.4 mmol/kg p.o. b.i.d. for 7 days |
Why This Matters
For researchers validating hypolipidemic mechanisms or screening for improved lipid-lowering agents, the 6-chloro derivative demonstrates a potency advantage over the clinical benchmark clofibrate, a property not shared by other 6-substituted chroman analogs.
- [1] Mukhopadhyay A, Patel ST, O'Brien M, Kokrady SS, Newman HAI, Witiak DT, Lanese RR, Rice JC, Feller DR. Hypolipidemic effects of clofibrate and selected chroman analogs in fasted rats: II. High sucrose-fed animals. Lipids. 1983;18(1):59-67. View Source
